molecular formula C16H21NO3 B2804224 tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate CAS No. 1269025-34-4

tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B2804224
CAS No.: 1269025-34-4
M. Wt: 275.348
InChI Key: BHJRWBQKTOWRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis : Tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is synthesized from tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate. This process involves palladium-catalyzed coupling reactions with various substituted arylboronic acids, leading to the formation of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Moskalenko & Boev, 2014) (Wustrow & Wise, 1991).

  • Characterization and Structural Analysis : Advanced spectroscopic methods like FTIR, NMR, and X-ray crystallographic analysis are employed to characterize the synthesized compounds. This includes examining the molecular and crystal structure, as well as identifying intramolecular hydrogen bonding (Çolak et al., 2021).

  • Synthesis as an Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs. It's synthesized through multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).

  • Role in Piperidine Derivatives Synthesis : The compound plays a role in the synthesis of piperidine derivatives, which have applications in pharmaceuticals and organic chemistry. This involves intramolecular nucleophilic opening of the oxirane ring and subsequent reactions with various electrophiles (Moskalenko & Boev, 2014).

  • Involvement in Metabolic Pathways of Drugs : It's involved in the metabolic pathways of certain drugs, where it undergoes various transformations, such as oxidation and N-dealkylation (Prakash et al., 2008).

  • Synthesis in Green Chemistry : Its derivatives are synthesized using green methods in ionic liquids, emphasizing environmentally friendly chemical processes (Zhang et al., 2013).

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-8,18H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJRWBQKTOWRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.